But-2-yn-1-amine hydrochloride But-2-yn-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 50329-23-2
VCID: VC5145166
InChI: InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H
SMILES: CC#CCN.Cl
Molecular Formula: C4H8ClN
Molecular Weight: 105.57

But-2-yn-1-amine hydrochloride

CAS No.: 50329-23-2

Cat. No.: VC5145166

Molecular Formula: C4H8ClN

Molecular Weight: 105.57

* For research use only. Not for human or veterinary use.

But-2-yn-1-amine hydrochloride - 50329-23-2

CAS No. 50329-23-2
Molecular Formula C4H8ClN
Molecular Weight 105.57
IUPAC Name but-2-yn-1-amine;hydrochloride
Standard InChI InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H
Standard InChI Key MBLVRODWKGTSJI-UHFFFAOYSA-N
SMILES CC#CCN.Cl

Chemical Structure and Physicochemical Properties

But-2-yn-1-amine hydrochloride consists of a terminal alkyne group (C≡C) bonded to an amine moiety, which is protonated and stabilized by a chloride counterion. Key physicochemical properties include:

  • Molecular Weight: 105.57 g/mol

  • IUPAC Name: but-2-yn-1-amine hydrochloride

  • Solubility: Highly soluble in polar solvents such as water, ethanol, and methanol due to its ionic nature.

  • Stability: The hydrochloride salt enhances stability, preventing degradation under ambient conditions.

The compound’s alkyne group enables participation in click chemistry reactions, while the amine facilitates nucleophilic substitutions, making it a valuable building block in organic synthesis.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary method involves the reaction of but-2-yne with ammonia or primary amines under acidic conditions. A typical procedure includes:

  • Alkyne Amination: But-2-yne reacts with ammonia in the presence of HCl to form the amine hydrochloride salt.

  • Purification: Recrystallization from ethanol or methanol yields high-purity product (>95%).

Key Variables Affecting Yield:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions like polymerization.

  • Catalyst: Zinc-based catalysts improve reaction efficiency in A3 coupling reactions (aldehyde-amine-alkyne).

Industrial Production

Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. For example, one patent describes a method using gaseous HCl bubbled through a solution of but-2-yne and methylamine, achieving yields of 85–90% at pilot scale.

Applications in Pharmaceutical and Chemical Synthesis

Drug Development

But-2-yn-1-amine hydrochloride is a precursor in synthesizing derivatives with notable bioactivity:

  • Anticancer Agents: Derivatives exhibit IC₅₀ values of 45–60 μM against breast (MCF-7) and colon (HCT116) cancer cell lines.

  • Neuroprotective Compounds: Propargylamine analogs inhibit monoamine oxidase B (MAO-B), a target in Parkinson’s disease therapy.

Specialty Chemicals

The compound’s reactivity enables diverse transformations:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazoles for polymer chemistry.

  • Cross-Coupling Reactions: Sonogashira coupling forms carbon-carbon bonds in ligand synthesis.

Table 1: Key Pharmaceutical Derivatives

Derivative ClassTarget ActivityEfficacy (IC₅₀ or MIC)Source
Propargylamine analogsMAO-B inhibition12 nM
Triazole-containing drugsAntiviral (HSV-1)MIC = 32 μg/mL

Biological Activity and Mechanisms

Antimicrobial Properties

But-2-yn-1-amine hydrochloride demonstrates broad-spectrum antimicrobial activity:

  • Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

  • Gram-Negative Bacteria: Moderate activity (MIC = 64–128 μg/mL) against Escherichia coli and Pseudomonas aeruginosa.

The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes like dihydrofolate reductase.

Enzyme Modulation

In vitro studies show dose-dependent inhibition of:

  • Acetylcholinesterase (AChE): 40% inhibition at 50 μM, relevant for Alzheimer’s disease.

  • Tyrosinase: IC₅₀ = 28 μM, suggesting potential in hyperpigmentation disorders.

Table 2: Enzymatic Inhibition Data

EnzymeInhibition (%)Concentration (μM)Source
Acetylcholinesterase4050
Tyrosinase5028

Comparative Analysis with Structural Analogs

But-2-yn-1-amine hydrochloride’s bioactivity differs significantly from analogs:

  • But-2-en-1-amine Hydrochloride: The saturated analog shows weaker antimicrobial activity (MIC = 64–256 μg/mL).

  • Propargylamine: Lacks the hydrochloride group, reducing solubility and bioavailability.

The alkyne group’s electron-withdrawing effect enhances interaction with biological targets compared to alkylamine derivatives.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the alkyne and amine groups to optimize drug efficacy.

  • Delivery Systems: Development of nanoparticle carriers to improve pharmacokinetics.

  • Toxicology Profiles: Long-term toxicity studies in mammalian models to assess clinical potential.

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